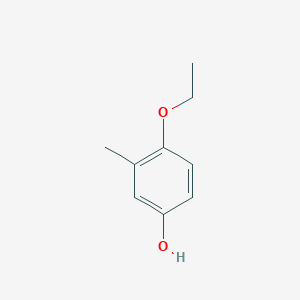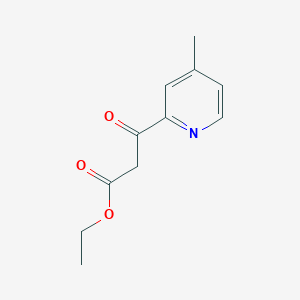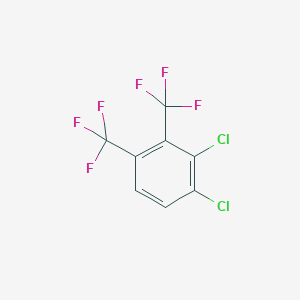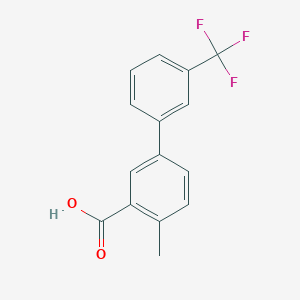
4-Ethoxy-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etoxi-3-metilfenol es un compuesto orgánico con la fórmula molecular C9H12O2. Es un derivado del fenol, caracterizado por un grupo etoxi (-OCH2CH3) y un grupo metil (-CH3) unidos al anillo de benceno. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
4-Etoxi-3-metilfenol se puede sintetizar a través de varios métodos. Un enfoque común implica la etilation de 3-metilfenol (m-cresol) utilizando yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre bajo condiciones de reflujo para garantizar la conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-etoxi-3-metilfenol puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El proceso a menudo incluye pasos de purificación como destilación o recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Etoxi-3-metilfenol experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en la hidroquinona correspondiente.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Principales Productos Formados
Oxidación: Quinonas
Reducción: Hidroquinonas
Sustitución: Derivados halogenados o nitrados
Aplicaciones Científicas De Investigación
4-Etoxi-3-metilfenol tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se utiliza en el estudio de las interacciones de enzimas y las vías metabólicas.
Medicina: La investigación explora su potencial como agente antioxidante y antiinflamatorio.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-etoxi-3-metilfenol implica su interacción con varios objetivos moleculares. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar los radicales libres e inhibir el estrés oxidativo. El compuesto también puede modular la actividad enzimática, afectando las vías involucradas en la inflamación y el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metoxifenol: Similar en estructura pero con un grupo metoxi en lugar de un grupo etoxi.
3-Metilfenol: Carece del grupo etoxi, lo que lo hace menos versátil en ciertas reacciones.
4-Etilfenol: Contiene un grupo etilo en lugar de un grupo etoxi, afectando su reactividad.
Singularidad
La combinación única de grupos etoxi y metil de 4-etoxi-3-metilfenol proporciona propiedades químicas distintas, lo que lo hace valioso en aplicaciones sintéticas e industriales específicas. Su capacidad para sufrir varias reacciones químicas y sus posibles actividades biológicas resaltan aún más su importancia en la investigación y la industria.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-ethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
MUUJEULDJUAEAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)




![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)


![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)
